3,5-Difluoropropiophenone
Overview
Description
3,5-Difluoropropiophenone is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDQWXARVQADKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159306 | |
Record name | 3,5-Difluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135306-45-5 | |
Record name | 3,5-Difluoropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Difluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60159306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 135306-45-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-difluoropropiophenone in the synthesis of novel antidepressant compounds?
A: this compound serves as a crucial starting material in the multi-step synthesis of m-difluorinemorpholinol derivatives, some of which have shown potential antidepressant activity [, ]. The research highlights the use of this compound in synthesizing 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a compound demonstrating promising results in preclinical studies [].
Q2: Can you elaborate on the synthesis process of m-difluorinemorpholinol derivatives starting from this compound?
A2: The synthesis of m-difluorinemorpholinol derivatives, starting with this compound, involves several key steps:
- Bromination: this compound undergoes bromination, typically using cupric bromide, to introduce a bromine atom at the alpha position to the carbonyl group [].
- Amination: The brominated compound then reacts with an amine, incorporating a nitrogen atom into the structure [, ].
- Cyclization: The molecule undergoes cyclization, forming the morpholine ring system, a characteristic feature of these derivatives [, ].
- Acidification: Finally, the cyclized compound is treated with an acid, usually hydrochloric acid, to form the hydrochloride salt of the final m-difluorinemorpholinol derivative [, ].
Q3: What are the potential advantages of using this compound as a starting material in this context?
A: The research suggests that using cupric bromide for the bromination of this compound leads to high selectivity for the desired product []. Furthermore, employing nonproton polar solvents during the amination step can shorten reaction times and reduce the use of potentially toxic reagents []. These factors highlight the potential advantages of using this compound in terms of synthesis efficiency and environmental considerations.
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